4-Methoxy-|A,|A-dimethyl-1,4-cyclohexadiene-1-methanol-d6
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Overview
Description
4-Methoxy-alpha,alpha-dimethyl-1,4-cyclohexadiene-1-methanol-d6 is a deuterated compound with the molecular formula C10H10D6O2 and a molecular weight of 174.27. This compound is a stable isotope-labeled version of 4-Methoxy-alpha,alpha-dimethyl-1,4-cyclohexadiene-1-methanol, which is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-alpha,alpha-dimethyl-1,4-cyclohexadiene-1-methanol-d6 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents or solvents under specific reaction conditions.
Deuterated Precursors: The use of deuterated starting materials in the synthesis process ensures the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of 4-Methoxy-alpha,alpha-dimethyl-1,4-cyclohexadiene-1-methanol-d6 typically involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-alpha,alpha-dimethyl-1,4-cyclohexadiene-1-methanol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-Methoxy-alpha,alpha-dimethyl-1,4-cyclohexadiene-1-methanol-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as an environmental pollutant standard for the detection of air, water, soil, sediment, and food contaminants.
Mechanism of Action
The mechanism of action of 4-Methoxy-alpha,alpha-dimethyl-1,4-cyclohexadiene-1-methanol-d6 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for the study of metabolic pathways and reaction mechanisms in vivo. The stable isotope labeling provides a safe and effective way to trace the compound’s behavior and interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-alpha,alpha-dimethyl-1,4-cyclohexadiene-1-methanol: The non-deuterated version of the compound.
1,4-Cyclohexadiene-1-methanol, 4-(1-methylethyl)-: Another similar compound with a different substituent group.
Uniqueness
4-Methoxy-alpha,alpha-dimethyl-1,4-cyclohexadiene-1-methanol-d6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for precise tracking and analysis of metabolic pathways, reaction mechanisms, and environmental studies.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
174.27 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-(4-methoxycyclohexa-1,4-dien-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H16O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4,7,11H,5-6H2,1-3H3/i1D3,2D3 |
InChI Key |
XMKIECVHJJJPDQ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CCC(=CC1)OC)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C)(C1=CCC(=CC1)OC)O |
Origin of Product |
United States |
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